molecular formula C13H10ClN3O2 B1598045 Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 174842-56-9

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B1598045
CAS No.: 174842-56-9
M. Wt: 275.69 g/mol
InChI Key: BIJDJCYFVGJPAY-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABAA receptors, forming hydrogen bond interactions with specific amino acids . These interactions can influence the activity of the receptors, potentially leading to changes in cellular signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAA receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to GABAA receptors, forming hydrogen bonds with specific amino acids, which can modulate the receptor’s activity . This modulation can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and signaling pathways. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses may lead to excessive inhibition of GABAA receptors, resulting in disrupted neuronal signaling and potential neurotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels. For example, its interaction with GABAA receptors can influence the metabolism of neurotransmitters, potentially altering their levels and activity in the brain.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with GABAA receptors suggests that it may localize to synaptic regions, where it can modulate neuronal signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxyamide, in the presence of anhydrous potassium carbonate (K2CO3) and anhydrous dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major

Properties

IUPAC Name

ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJDJCYFVGJPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381975
Record name ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174842-56-9
Record name ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
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